

Application Note: Stability of Antitubercular Agent-41 in Laboratory Conditions

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Compound of Interest

Compound Name: Antitubercular agent-41

Cat. No.: B10816476

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AN-41-STBL-001

Audience: Researchers, scientists, and drug development professionals involved in the preclinical and early-phase development of antitubercular therapies.

Purpose: This document provides a comprehensive overview and detailed protocols for assessing the stability of "**Antitubercular agent-41**" (hereafter referred to as Agent-41) under various common laboratory stress conditions. The data presented herein serves as a foundational guide for handling, storage, and formulation development.

Summary of Stability Data

The stability of Agent-41 was evaluated in both solid and solution states under conditions of varying temperature, humidity, pH, and light exposure. The primary analytical method for quantification was High-Performance Liquid Chromatography (HPLC) with UV detection. The following tables summarize the percentage of Agent-41 remaining after exposure to the specified conditions over time.

Table 1: Solid-State Stability of Agent-41

Condition	Time (Days)	% Agent-41 Remaining	Appearance
25°C / 60% RH	30	99.8%	White Powder
25°C / 60% RH	90	99.5%	White Powder
40°C / 75% RH	30	97.2%	White Powder
40°C / 75% RH	90	94.8%	Slight yellow tint
60°C	15	91.5%	Yellowish Powder
60°C	30	85.3%	Yellowish Powder

Table 2: Solution-State Stability of Agent-41 (1 mg/mL in 10% DMSO/PBS)

pH	Storage Temp.	Time (Hours)	% Agent-41 Remaining
3.0	25°C	24	92.1%
3.0	25°C	72	85.6%
7.4	4°C	72	99.6%
7.4	25°C	24	98.9%
7.4	25°C	72	96.5%
9.0	25°C	24	90.5%
9.0	25°C	72	81.2%

Table 3: Photostability of Agent-41 (Solid and Solution)

State	Light Condition (ICH Q1B)	Total Illumination	% Agent-41 Remaining
Solid	Cool White Fluorescent	≥ 1.2 million lux hours	98.1%
Solid	Near UV (320-400 nm)	≥ 200 watt hours/m ²	97.5%
Solution (pH 7.4)	Cool White Fluorescent	≥ 1.2 million lux hours	91.3%
Solution (pH 7.4)	Near UV (320-400 nm)	≥ 200 watt hours/m ²	88.7%

Table 4: Freeze-Thaw Stability of Agent-41 (1 mg/mL in 10% DMSO/PBS, pH 7.4)

Cycle	% Agent-41 Remaining
1	99.8%
3	99.5%
5	99.1%

Experimental Protocols & Methodologies

The following protocols detail the procedures used to generate the stability data summarized above.

General HPLC Method for Agent-41 Quantification

- System: Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 μ L.
- Quantification: Based on the peak area of a standard curve prepared from a reference standard of Agent-41.

Protocol for Solid-State Stability Testing

- Accurately weigh approximately 5-10 mg of Agent-41 solid into 2 mL clear glass vials.
- Prepare multiple vials for each condition and time point.
- Place the open vials into calibrated stability chambers set to the conditions specified in Table 1 (e.g., 40°C / 75% Relative Humidity).
- At each designated time point (e.g., 30 and 90 days), remove one vial from each condition.
- Record any changes in physical appearance.
- Dissolve the contents in a known volume of 50% Acetonitrile/Water to achieve a theoretical concentration of ~100 μ g/mL.
- Vortex for 2 minutes and centrifuge to pellet any insoluble material.
- Analyze the supernatant by the HPLC method described in section 2.1 to determine the remaining concentration.

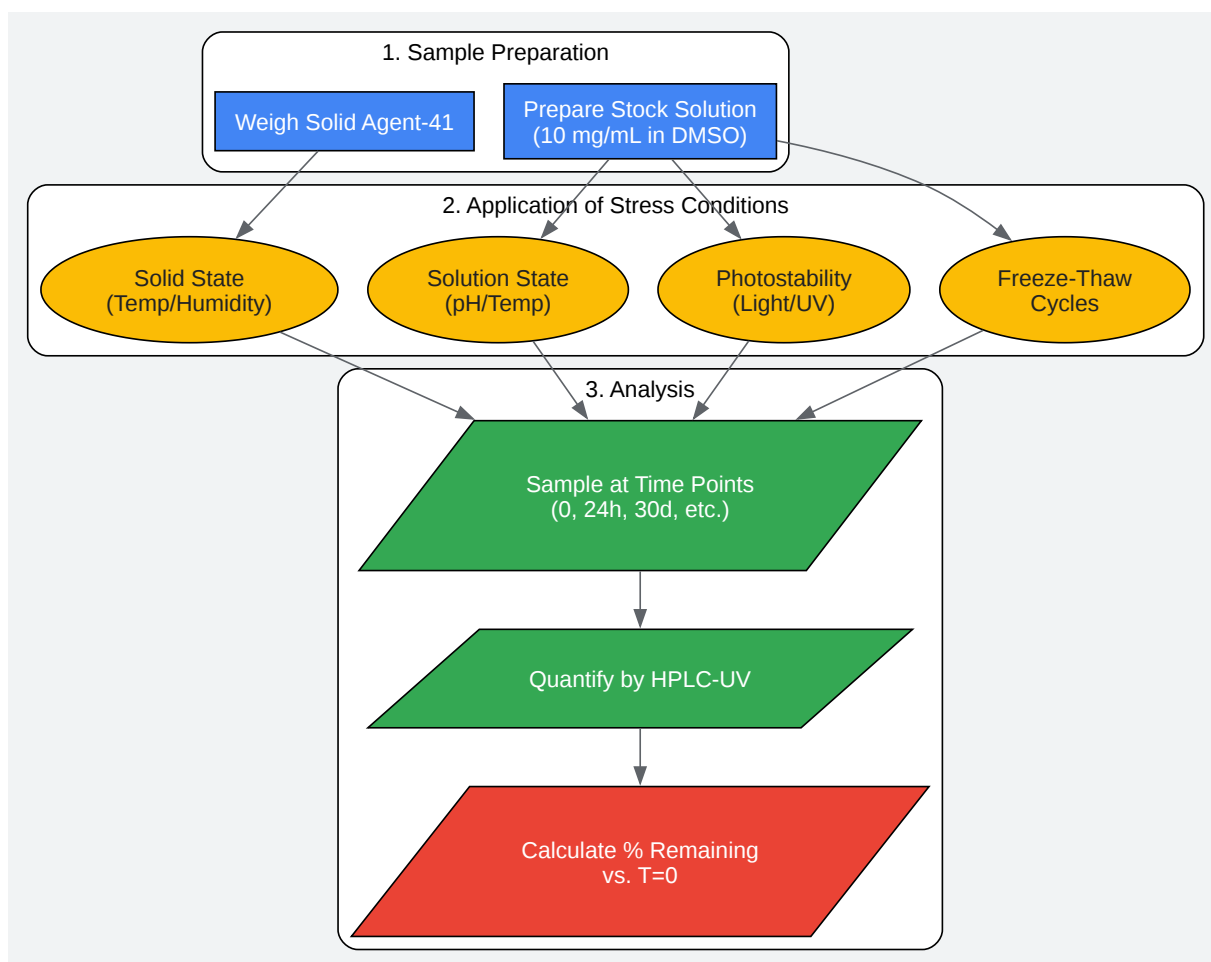
Protocol for Solution-State pH Stability Testing

- Prepare a 10 mg/mL stock solution of Agent-41 in 100% DMSO.
- Prepare three buffer systems:

- pH 3.0: Citrate Buffer
- pH 7.4: Phosphate-Buffered Saline (PBS)
- pH 9.0: Borate Buffer
- For each pH condition, dilute the DMSO stock solution 1:100 into the respective buffer to achieve a final concentration of 100 µg/mL in 1% DMSO/Buffer.
- Aliquot the solutions into HPLC vials and store them at the temperatures specified in Table 2 (4°C and 25°C).
- At each time point (0, 24, 72 hours), inject an aliquot directly for analysis via the HPLC method in section 2.1.
- The percentage remaining is calculated relative to the T=0 time point for each pH condition.

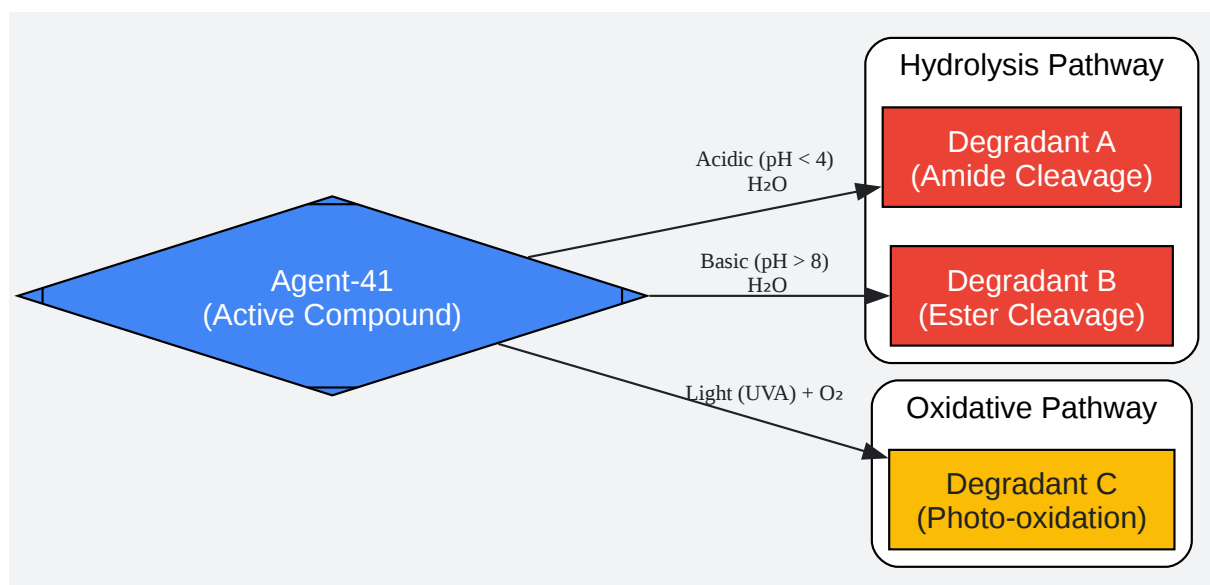
Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a potential degradation pathway for Agent-41.



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Caption: Workflow for Agent-41 stability testing.



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Caption: Hypothetical degradation pathways for Agent-41.

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